

# Physical and chemical properties of Co(acac)<sub>3</sub>

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## Compound of Interest

Compound Name: Cobalt(III) acetylacetonate

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An In-depth Technical Guide to the Physical and Chemical Properties of Tris(acetylacetonato)cobalt(III)

## Introduction

Tris(acetylacetonato)cobalt(III), systematically named Tris[(Z)-4-oxopent-2-en-2-olato-κ<sup>2</sup>O,O']cobalt(III) and commonly abbreviated as Co(acac)<sub>3</sub>, is a coordination complex of significant interest in research and industry.<sup>[1]</sup> This organometallic compound is characterized by a central cobalt atom in the +3 oxidation state coordinated by three acetylacetonate (acac) ligands.<sup>[2][3]</sup> Its stability, solubility in organic solvents, and unique electronic properties make it a versatile precursor and catalyst in various fields, including organic synthesis, materials science, and nanotechnology.<sup>[1][3][4]</sup> For drug development professionals, cobalt complexes are increasingly studied for their potential as anticancer agents and for their interactions with biological macromolecules like DNA and proteins.<sup>[5]</sup>

This guide provides a comprehensive overview of the core physical and chemical properties of Co(acac)<sub>3</sub>, detailed experimental protocols for its characterization, and a summary of its applications relevant to scientific and pharmaceutical research.

## Physical Properties

Co(acac)<sub>3</sub> is a dark green, crystalline solid that is stable under normal conditions but may decompose upon exposure to heat, light, or moisture.<sup>[1][3][6][7]</sup> It is a diamagnetic compound, a property that arises from its low-spin d<sup>6</sup> electron configuration in an octahedral field.<sup>[1][8][9]</sup>

## Quantitative Physical Data

A summary of the key physical properties of Co(acac)<sub>3</sub> is presented below.

Property	Value	References
Molecular Formula	C <sub>15</sub> H <sub>21</sub> CoO <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[10]</a>
Molecular Weight	356.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[10]</a>
Appearance	Dark green to black crystalline powder	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Melting Point	209 - 216 °C (decomposes)	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[11]</a>
Density	1.43 g/cm <sup>3</sup>	<a href="#">[7]</a> <a href="#">[12]</a>
Bulk Density	830 kg/m <sup>3</sup>	<a href="#">[7]</a> <a href="#">[11]</a>
Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ )	93.9 kJ/mol	<a href="#">[13]</a>

## Solubility Profile

Co(acac)<sub>3</sub> is notable for its solubility in a range of organic solvents and its insolubility in water.

[\[1\]](#)[\[2\]](#)[\[7\]](#) This property is crucial for its use in non-aqueous catalytic systems and for solution-based characterization techniques.[\[14\]](#)

Solvent	Solubility	References
Water	Insoluble	[1][2][7][12]
Benzene	Soluble	[2]
Toluene	Soluble	[2]
Methanol	Soluble	[7][12]
Halogenated Solvents	Soluble	[7][12]
Acetone	Slightly Soluble	[7][12]
Heptane	Insoluble	[2]
Ethanol	Insoluble	[2]

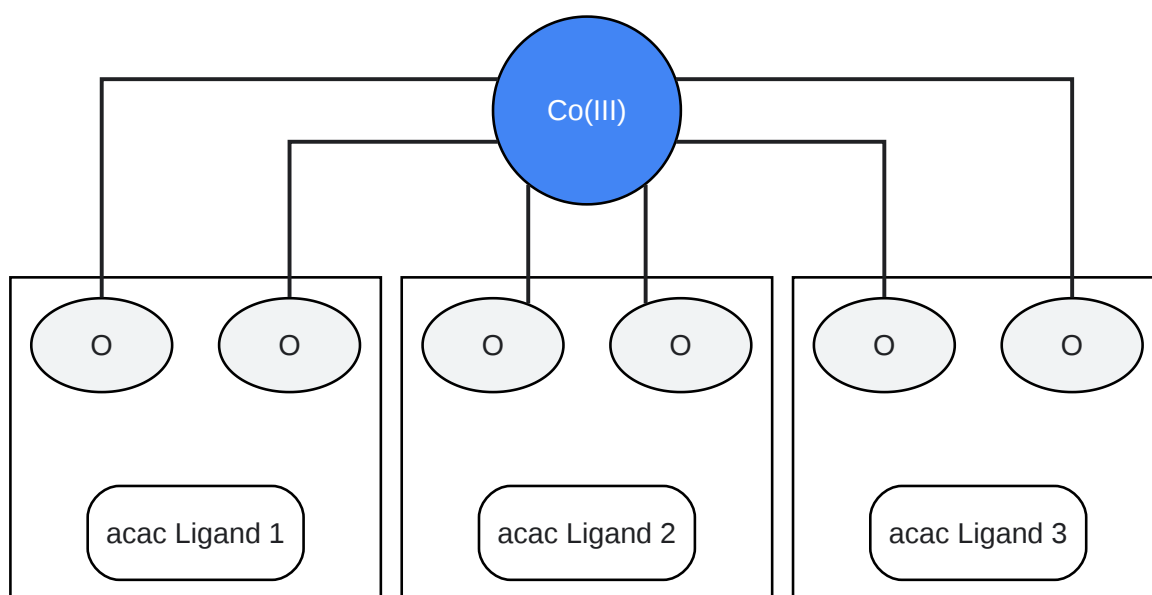
## Chemical Properties and Structure

The chemical behavior of  $\text{Co}(\text{acac})_3$  is dictated by its stable  $\text{Co}(\text{III})$  center and the aromatic-like character of the chelate rings formed by the acetylacetonate ligands.

## Molecular Structure and Bonding

The structure of  $\text{Co}(\text{acac})_3$  has been confirmed by X-ray crystallography to be octahedral.[1]

The three bidentate acetylacetonate ligands bind to the central cobalt ion through their two oxygen atoms, forming a stable six-membered chelate ring.[9] This arrangement results in a chiral complex with  $D_3$  symmetry, which can be resolved into its individual enantiomers.[1]



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Caption: Simplified 2D representation of the octahedral coordination of  $\text{Co(III)}$  by three bidentate acac ligands.

## Reactivity and Stability

$\text{Co(acac)}_3$  is a kinetically inert complex, characteristic of low-spin  $d^6$  metal centers.<sup>[15]</sup> However, the chelate rings possess aromatic character and are susceptible to electrophilic substitution.<sup>[1][9]</sup> For example, the central methine proton on the acac ring can be replaced by electrophiles like the nitronium ion ( $\text{NO}_2^+$ ).<sup>[1][9]</sup>

Thermogravimetric analysis (TGA) shows that  $\text{Co(acac)}_3$  undergoes thermal decomposition.<sup>[16]</sup> In an inert atmosphere, a major weight loss of 35% occurs with a maximum rate at  $215^\circ\text{C}$ , followed by another 22% weight loss peaking at  $235^\circ\text{C}$ .<sup>[16]</sup> In the absence of oxygen between  $100$ - $130^\circ\text{C}$ ,  $\text{Co(acac)}_3$  can be reduced to  $\text{Co(acac)}_2$ .<sup>[17]</sup>

## Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of  $\text{Co(acac)}_3$ .

Technique	Observation	Wavelength/Wavenumber	Reference
UV-Vis	d-d transitions, Ligand-to-Metal Charge Transfer (LMCT)	~590 nm, ~400 nm	[18][19]
FT-IR	C=O and C=C stretching vibrations of the acac ligand	~1591 cm <sup>-1</sup> , ~1520 cm <sup>-1</sup>	
<sup>1</sup> H-NMR	Sharp resonances due to diamagnetic nature	-	[8]

The UV-Vis spectrum exhibits a broad band around 2.1 eV (~590 nm) corresponding to d-orbital transitions and a steep rise beginning at 2.4 eV (~516 nm) associated with the Ligand-to-Metal Charge Transfer (LMCT) manifold.[18]

## Experimental Protocols

### Synthesis of Co(acac)<sub>3</sub>

A common method for preparing Co(acac)<sub>3</sub> involves the oxidation of a cobalt(II) salt in the presence of acetylacetone.[1][9]

- Reactants: Cobalt(II) carbonate (CoCO<sub>3</sub>), acetylacetone (Hacac), and 10% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[8]
- Procedure: a. Suspend cobalt(II) carbonate in acetylacetone. b. Heat the mixture to approximately 90-100 °C with stirring.[8] c. Add 10% hydrogen peroxide dropwise to the heated suspension over a period of about 30 minutes.[1][8] The H<sub>2</sub>O<sub>2</sub> acts as an oxidant, converting Co(II) to Co(III). d. The reaction is:  $2 \text{CoCO}_3 + 6 \text{Hacac} + \text{H}_2\text{O}_2 \rightarrow 2 \text{Co}(\text{acac})_3 + 2 \text{CO}_2 + 4 \text{H}_2\text{O}$ . [1] e. After the addition is complete, cool the mixture in an ice bath to precipitate the product.

- Purification: a. Collect the dark green crude product by suction filtration.[8] b. Purify the product by recrystallization from a suitable hot organic solvent, such as toluene or petroleum ether, to obtain green crystals.[3][8]

## Melting Point Determination

The melting point is a crucial indicator of purity.

- Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) and capillary tubes.[20][21]
- Procedure: a. Finely grind a small sample of dry, crystalline  $\text{Co}(\text{acac})_3$ . b. Pack a small amount (1-2 mm height) of the sample into a capillary tube by tapping the sealed end on a hard surface.[20][22] c. Place the capillary tube in the heating block of the apparatus. d. For an unknown or to verify, perform a rapid initial run with a heating ramp of 10-20 °C/minute to find an approximate range.[20] e. For an accurate measurement, perform a second run with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/minute.[20][21] f. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). This is the melting range. For pure  $\text{Co}(\text{acac})_3$ , this range should be narrow.

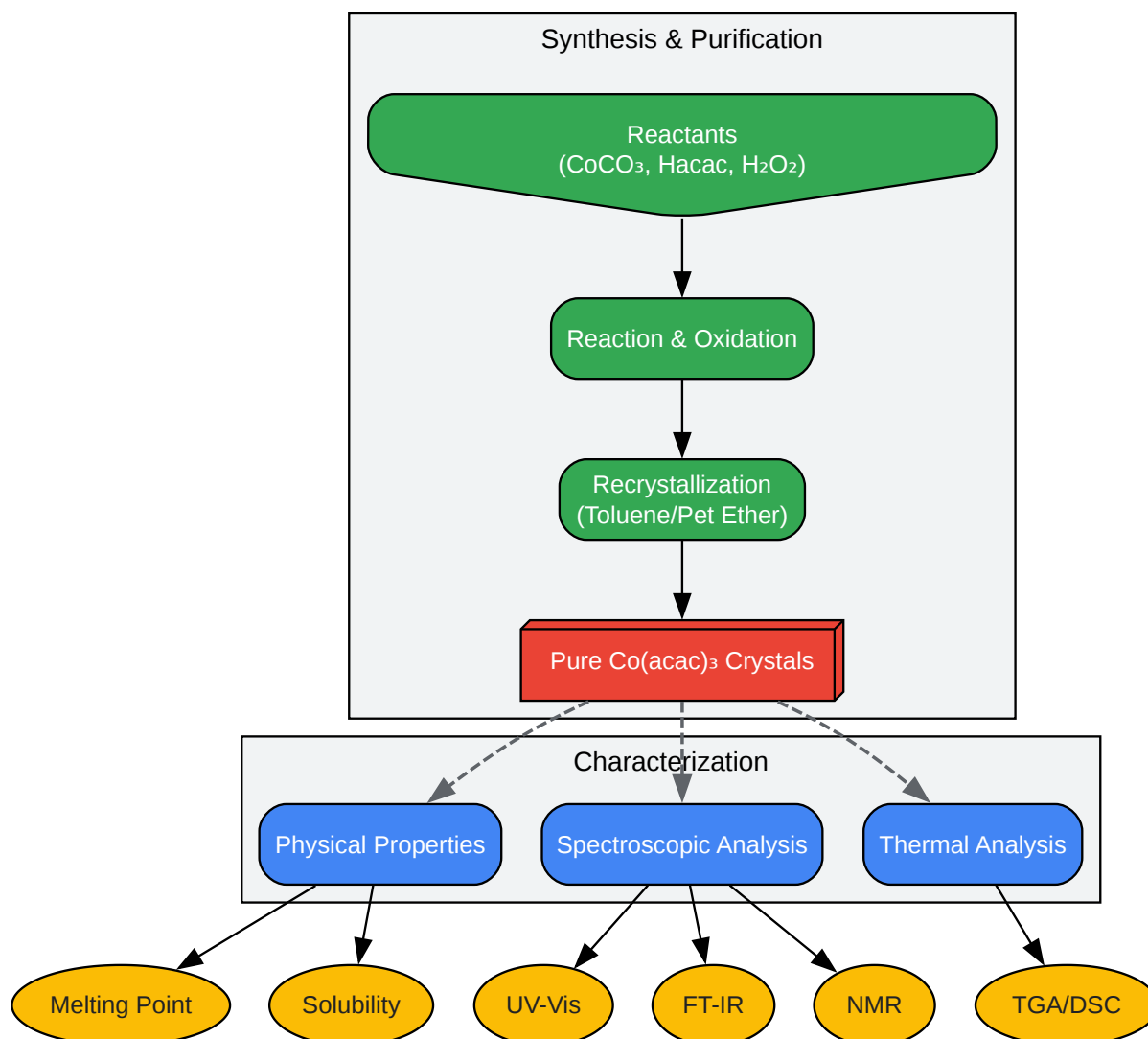
## Qualitative Solubility Testing

This protocol establishes the solubility profile of the compound.

- Apparatus: Test tubes, vortex mixer, a selection of solvents (e.g., water, toluene, methanol, heptane).
- Procedure: a. Add approximately 10-20 mg of  $\text{Co}(\text{acac})_3$  to a test tube. b. Add 1-2 mL of the chosen solvent to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Allow the mixture to stand and observe. e. Record observations:
  - Soluble: The solid completely dissolves, forming a clear, colored solution.
  - Slightly Soluble: A small portion of the solid dissolves, but most remains undissolved.
  - Insoluble: The solid does not appear to dissolve at all.[23]

## Workflow for Synthesis and Characterization

The logical flow from synthesis to final characterization is a critical process in evaluating a coordination complex like  $\text{Co}(\text{acac})_3$ .



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Caption: Experimental workflow for the synthesis, purification, and multi-faceted characterization of  $\text{Co}(\text{acac})_3$ .

## Applications in Research and Development

Co(acac)<sub>3</sub> is a valuable compound for researchers due to its catalytic activity and its utility as a precursor for materials.

- **Catalysis:** It serves as a catalyst or pre-catalyst for various organic reactions, including oxidations, polymerizations, and C-C bond formation.[\[3\]](#)[\[4\]](#)[\[18\]](#)
- **Materials Science:** It is used as a precursor for synthesizing cobalt oxide (Co<sub>3</sub>O<sub>4</sub>) nanoparticles and thin films via methods like chemical vapor deposition (CVD).[\[3\]](#)[\[14\]](#)[\[24\]](#) These materials have applications in energy storage and electronics.[\[3\]](#)
- **Drug Development:** Co(acac)<sub>3</sub> and related cobalt complexes are investigated for their biological activity. They have been shown to bind to proteins and DNA, and some exhibit potential as anticancer or anti-inflammatory agents.[\[2\]](#)[\[5\]](#)

## Conclusion

Tris(acetylacetonato)cobalt(III) is a well-characterized, stable coordination complex with a rich profile of physical and chemical properties. Its octahedral geometry, diamagnetism, and solubility in organic solvents make it an ideal subject for studies in coordination chemistry and a practical component in catalysis and materials synthesis. For scientists in drug discovery, its demonstrated interactions with biological molecules open avenues for the development of novel metal-based therapeutics. The standardized protocols for its synthesis and characterization outlined in this guide provide a solid foundation for its application in advanced research settings.

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